molecular formula C21H27NO6S2 B7832461 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

Cat. No.: B7832461
M. Wt: 453.6 g/mol
InChI Key: RTIZJXKBHQPGML-RXVVDRJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is a complex organic compound with a unique structure that combines a dimethoxyphenyl group with a sulfonyl-substituted tetrahydrothienylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE typically involves multiple steps. One common approach starts with the preparation of the 3,4-dimethoxyphenyl group, which can be synthesized from vanillin through a series of reactions including oxidation, reduction, and substitution . The sulfonyl-substituted tetrahydrothienylamine is then introduced through a sulfonation reaction followed by amination under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Chemistry

In chemistry, 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding .

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets suggests it could be developed into drugs for treating various diseases, including neurological disorders and cancers .

Industry

In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites on enzymes, inhibiting their activity, or to receptors, modulating their signaling pathways . These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation, which are the basis for its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE lies in its combination of a dimethoxyphenyl group with a sulfonyl-substituted tetrahydrothienylamine. This unique structure provides distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

(3S,4R)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO6S2/c1-15-4-7-17(8-5-15)30(25,26)21-14-29(23,24)13-18(21)22-11-10-16-6-9-19(27-2)20(12-16)28-3/h4-9,12,18,21-22H,10-11,13-14H2,1-3H3/t18-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIZJXKBHQPGML-RXVVDRJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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